molecular formula C19H19F2NO4S B11665592 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-(2,4-difluorophenoxyacetylamino)-, isopropyl ester

4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-(2,4-difluorophenoxyacetylamino)-, isopropyl ester

Cat. No.: B11665592
M. Wt: 395.4 g/mol
InChI Key: DUXQVYOQIXVENF-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives generally involves large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Chemistry

In chemistry, thiophene derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of organic semiconductors and conductive polymers .

Biology and Medicine

In biology and medicine, thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the development of pharmaceuticals and therapeutic agents .

Industry

In industry, thiophene derivatives are utilized as corrosion inhibitors, antioxidants, and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H19F2NO4S

Molecular Weight

395.4 g/mol

IUPAC Name

propan-2-yl 2-[[2-(2,4-difluorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H19F2NO4S/c1-10(2)26-19(24)17-12-4-3-5-15(12)27-18(17)22-16(23)9-25-14-7-6-11(20)8-13(14)21/h6-8,10H,3-5,9H2,1-2H3,(H,22,23)

InChI Key

DUXQVYOQIXVENF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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